molecular formula C11H9ClOS B12531934 Naphthalene, 1-[(chloromethyl)sulfinyl]- CAS No. 653602-03-0

Naphthalene, 1-[(chloromethyl)sulfinyl]-

Cat. No.: B12531934
CAS No.: 653602-03-0
M. Wt: 224.71 g/mol
InChI Key: LCNQYNPSRJQFQK-UHFFFAOYSA-N
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Description

Naphthalene, 1-[(chloromethyl)sulfinyl]- is an organic compound with the molecular formula C11H9ClO2S It is a derivative of naphthalene, where a chloromethyl group and a sulfinyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[(chloromethyl)sulfinyl]- typically involves the chloromethylation of naphthalene followed by oxidation to introduce the sulfinyl group. One common method involves the reaction of naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(chloromethyl)naphthalene. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield Naphthalene, 1-[(chloromethyl)sulfinyl]- .

Industrial Production Methods

Industrial production methods for Naphthalene, 1-[(chloromethyl)sulfinyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation and oxidation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(chloromethyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalene, 1-[(chloromethyl)sulfinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(chloromethyl)sulfinyl]- involves its interaction with molecular targets through its reactive chloromethyl and sulfinyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-(chloromethylsulfinyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClOS/c12-8-14(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQYNPSRJQFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478028
Record name Naphthalene, 1-[(chloromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653602-03-0
Record name Naphthalene, 1-[(chloromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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